(2S)-3-amino-2-fluoropropan-1-ol (2S)-3-amino-2-fluoropropan-1-ol
Brand Name: Vulcanchem
CAS No.: 344413-83-8
VCID: VC7593890
InChI: InChI=1S/C3H8FNO/c4-3(1-5)2-6/h3,6H,1-2,5H2/t3-/m0/s1
SMILES: C(C(CO)F)N
Molecular Formula: C3H9ClFNO
Molecular Weight: 129.56

(2S)-3-amino-2-fluoropropan-1-ol

CAS No.: 344413-83-8

Cat. No.: VC7593890

Molecular Formula: C3H9ClFNO

Molecular Weight: 129.56

* For research use only. Not for human or veterinary use.

(2S)-3-amino-2-fluoropropan-1-ol - 344413-83-8

Specification

CAS No. 344413-83-8
Molecular Formula C3H9ClFNO
Molecular Weight 129.56
IUPAC Name (2S)-3-amino-2-fluoropropan-1-ol
Standard InChI InChI=1S/C3H8FNO/c4-3(1-5)2-6/h3,6H,1-2,5H2/t3-/m0/s1
Standard InChI Key DTXCSCJRPZOOAQ-GSVOUGTGSA-N
SMILES C(C(CO)F)N

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

(2S)-3-Amino-2-fluoropropan-1-ol possesses a three-carbon backbone with distinct functional groups: a primary amino group (-NH2_2) at position 3, a fluorine atom at position 2, and a hydroxyl group (-OH) at position 1. The (2S) configuration denotes its stereochemical orientation, distinguishing it from its enantiomer, (2R)-3-amino-2-fluoropropan-1-ol (CAS 344413-79-2) . This chirality is critical, as enantiomers often exhibit divergent biological activities and pharmacokinetic behaviors .

The molecule’s SMILES notation (FC(CO)CN\text{FC(CO)CN}) and InChI key (DTXCSCJRPZOOAQ-VKHMYHEASA-N\text{DTXCSCJRPZOOAQ-VKHMYHEASA-N}) provide standardized representations for database referencing. Its hydrophilicity arises from the hydroxyl and amino groups, while the fluorine atom enhances electronegativity and metabolic stability .

Table 1: Molecular Properties of (2S)-3-Amino-2-fluoropropan-1-ol

PropertyValue
Molecular FormulaC3H8FNO\text{C}_3\text{H}_8\text{FNO}
Molecular Weight93.10 g/mol
Purity≥97%
Storage Conditions2–8°C, sealed, dry

Applications in Pharmaceutical Research

Neurological Drug Development

The compound’s amino and hydroxyl groups facilitate interactions with neurotransmitter receptors, making it valuable in synthesizing GABA analogs and dopamine agonists . Fluorine’s electron-withdrawing effects enhance blood-brain barrier permeability, a desirable trait for central nervous system (CNS) therapeutics .

Anticancer Agents

Incorporating (2S)-3-amino-2-fluoropropan-1-ol into kinase inhibitors or apoptosis inducers leverages its ability to modulate protein-ligand interactions. For example, fluorine’s inductive effects can stabilize drug-receptor complexes, prolonging therapeutic activity .

Table 2: Key Therapeutic Areas and Mechanisms

ApplicationMechanism of Action
Neurological DisordersGABA receptor modulation
Cancer TherapeuticsKinase inhibition

Pharmacological and Physicochemical Properties

Solubility and Stability

The compound’s hydrophilicity (logP1.2\log P \approx -1.2, estimated) ensures aqueous solubility, while the fluorine atom reduces susceptibility to oxidative metabolism . Storage at 2–8°C prevents degradation, critical for maintaining efficacy in preclinical studies.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with chiral stationary phases is employed to resolve enantiomers and verify purity (≥97%) . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic 19F^{19}\text{F} signals at ~-200 ppm .

Future Perspectives

Targeted Drug Delivery

Functionalization of the hydroxyl group with prodrug moieties (e.g., ester linkages) could enhance tissue-specific delivery. Additionally, computational modeling may optimize its stereoelectronic properties for novel targets.

Expanding Synthetic Utility

Exploring cross-coupling reactions or fluorination techniques could yield derivatives with improved bioactivity. Collaboration between synthetic chemists and pharmacologists will be pivotal in translating this building block into clinical candidates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator